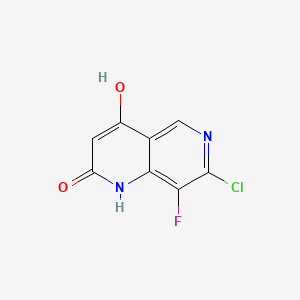![molecular formula C14H21NO2 B13915577 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a chemical compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Introduction of the Methylamino Group: The methylamino group is introduced through an amination reaction, where a methylamine reacts with an appropriate intermediate.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, where an appropriate precursor is reduced to form the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may involve the use of specialized equipment and catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Benzyloxy-1-(amino)cyclobutyl]ethanol: Similar structure but lacks the methyl group on the amino group.
2-[3-Benzyloxy-1-(methylamino)cyclopropyl]ethanol: Similar structure but has a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-Benzyloxy-1-(methylamino)cyclopentyl]ethanol: Similar structure but has a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3 |
Clé InChI |
NSNFCIRSPAWONY-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC(C1)OCC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


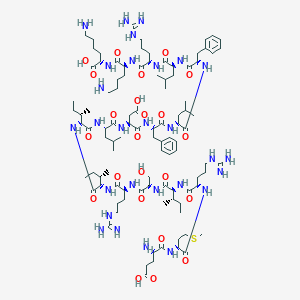
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
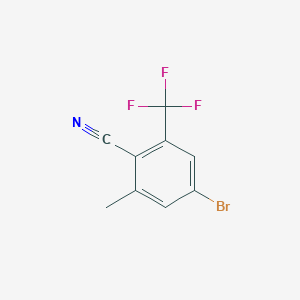
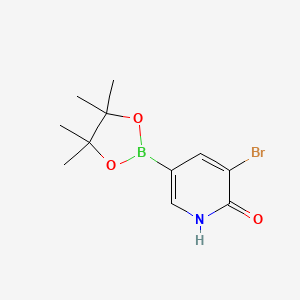
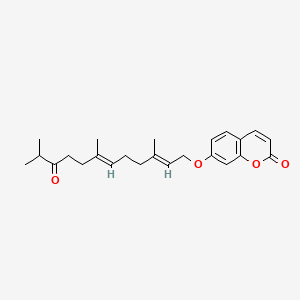
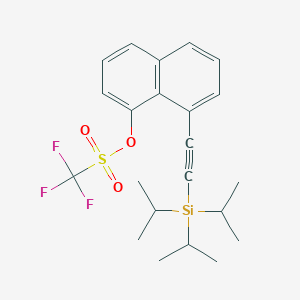
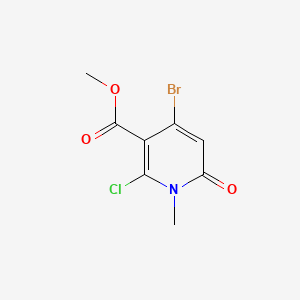
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
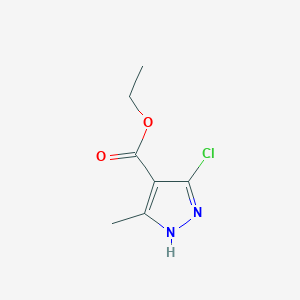
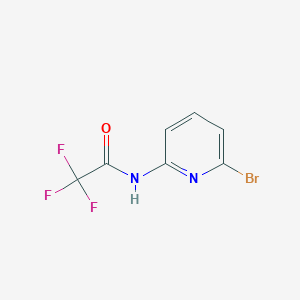
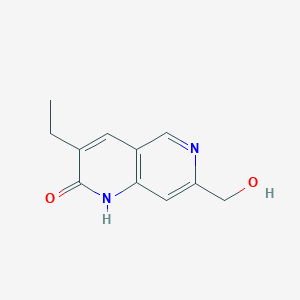
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

